molecular formula C10H9NO2 B2748643 2-(3-Methoxyphenyl)-3-oxopropanenitrile CAS No. 25594-63-2

2-(3-Methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B2748643
CAS No.: 25594-63-2
M. Wt: 175.187
InChI Key: AITHGEJVZFFXRB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C10H9NO2 It is a derivative of phenylacetonitrile, featuring a methoxy group at the para position and a ketone group at the beta position

Scientific Research Applications

2-(3-Methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a precursor to active pharmaceutical ingredients.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

While the mechanism of action for “2-(3-Methoxyphenyl)-3-oxopropanenitrile” is not explicitly mentioned, related compounds like Apocynin inhibit NADPH oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .

Safety and Hazards

Safety measures for handling related compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

The future directions for research on related compounds involve exploring their potential uses. For instance, enzymes are being used as highly selective and greener biocatalysts, and the full implementation of biocatalytic reactions on a large scale is a challenging task . The transition from batch to flow offers numerous advantages, and flow biocatalysis can produce valuable molecules for food, cosmetics, and pharmaceuticals in a more eco-friendly manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. Another method includes the use of Grignard reagents, where 3-methoxybenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with ethyl cyanoacetate to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 3-methoxybenzoic acid, while reduction with LiAlH4 can produce 2-(3-methoxyphenyl)-3-hydroxypropanenitrile.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetonitrile: Similar structure but lacks the ketone group.

    3-Methoxybenzaldehyde: Contains an aldehyde group instead of a nitrile and ketone.

    3-Methoxybenzoic acid: Contains a carboxylic acid group instead of a nitrile and ketone.

Uniqueness

2-(3-Methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-methoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-5,7,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITHGEJVZFFXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to Example 7, m-methoxyphenylacetonitrile is treated with sodium methoxide and ethyl formate to afford α-formyl-(3-methoxyphenyl)acetonitrile. Hydrogenation of this product yields 3-amino-2-(3-methoxyphenyl)-2-propenal which is condensed with dimethyl malonate to afford the product of the Example.
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